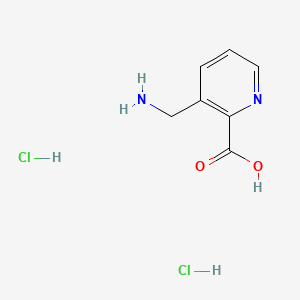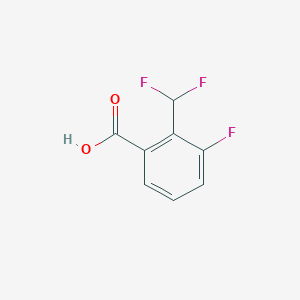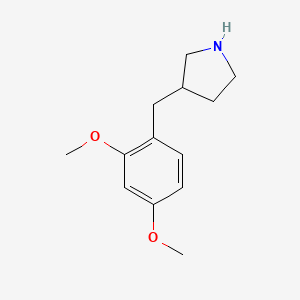
3-(2,4-Dimethoxybenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxybenzyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the benzyl position to form 3-(2,4-dimethoxyphenyl)pyrrolidine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under reflux conditions.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,4-dimethoxyphenyl)pyrrolidine.
Substitution: Formation of derivatives with substituted methoxy groups.
科学研究应用
3-(2,4-Dimethoxybenzyl)pyrrolidine has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 3-(2,4-Dimethoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxybenzyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.
相似化合物的比较
3-(3,4-Dimethoxybenzyl)pyrrolidine: Similar structure but with different substitution pattern on the benzyl group.
3-(2,5-Dimethoxybenzyl)pyrrolidine: Another isomer with methoxy groups at different positions.
3-(2,4-Dimethoxyphenyl)pyrrolidine: Lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness: 3-(2,4-Dimethoxybenzyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the benzyl ring can enhance its solubility and potentially improve its pharmacokinetic properties.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
3-[(2,4-dimethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-3-11(13(8-12)16-2)7-10-5-6-14-9-10/h3-4,8,10,14H,5-7,9H2,1-2H3 |
InChI 键 |
FCQWVJKDCONUCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CC2CCNC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


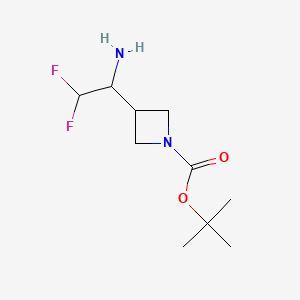
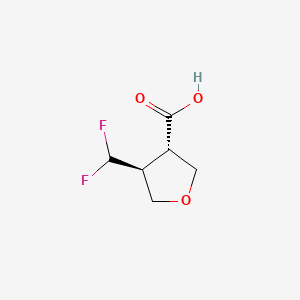
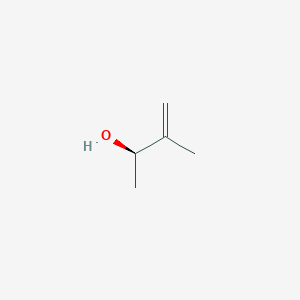

![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)


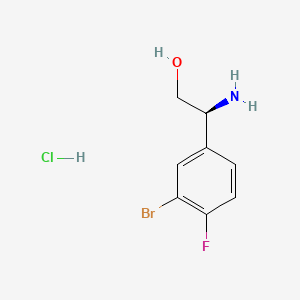
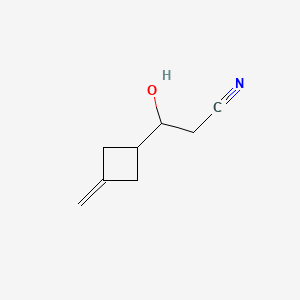

![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
